Pidotimod Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pidotimod Impurity A is a byproduct formed during the synthesis of Pidotimod, an immunostimulant drug. Pidotimod is known for its ability to modulate the immune system, making it useful in treating respiratory tract infections and other immune-related conditions. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pidotimod Impurity A typically involves the use of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid as starting materials. The synthesis process includes dissociation and condensation reactions to obtain Pidotimod ethyl ester, which is then hydrolyzed to produce Pidotimod. During this process, impurities such as this compound are formed .
Industrial Production Methods: Industrial production of Pidotimod and its impurities involves high-pressure liquid chromatography to analyze and control the quality of the product. The process is designed to be efficient, with a reasonable reaction time, low energy consumption, and easy recovery of reaction solvents .
Chemical Reactions Analysis
Types of Reactions: Pidotimod Impurity A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Pidotimod Impurity A, like other impurities, is studied to understand its impact on the safety and efficacy of the parent drug. Research applications include:
Chemistry: Studying the impurity’s structure and reactivity to improve synthesis methods.
Biology: Investigating its biological activity and potential effects on the immune system.
Medicine: Ensuring the impurity does not adversely affect the therapeutic efficacy of Pidotimod.
Industry: Developing methods to minimize impurity formation during industrial production
Mechanism of Action
The mechanism of action of Pidotimod Impurity A is not as well-studied as that of Pidotimod. it is believed to interact with similar molecular targets and pathways. Pidotimod itself modulates the immune system by inducing dendritic cell maturation, upregulating the expression of HLA-DR and co-stimulatory molecules, and stimulating the release of pro-inflammatory molecules. These actions drive T-cell proliferation and differentiation towards a Th1 phenotype, enhancing natural killer cell functions and promoting phagocytosis .
Comparison with Similar Compounds
Pidotimod: The parent compound, known for its immunostimulatory properties.
L-thioproline ethyl ester hydrochloride: A starting material in the synthesis of Pidotimod.
L-pyroglutamic acid: Another starting material in the synthesis of Pidotimod.
Uniqueness: Pidotimod Impurity A is unique in its formation during the synthesis of Pidotimod. Its study is essential for ensuring the purity and safety of the final pharmaceutical product. Unlike the parent compound, the impurity may have different biological activities and safety profiles, making its analysis crucial in pharmaceutical development .
Properties
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFYQWADOFKHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.